BenchChemオンラインストアへようこそ!

3-(3,3-Dimethylazetidin-2-yl)pyridine

Lipophilicity Drug-likeness CNS permeability

Procure 3-(3,3-Dimethylazetidin-2-yl)pyridine (CAS 1781447-52-6) to integrate a conformationally rigid 3-pyridyl azetidine pharmacophore into your screening library. The geminal dimethyl substitution on the azetidine core increases lipophilicity by 1.4 logP units (computed XLogP3 = 1.2) versus the unsubstituted parent, while maintaining an identical TPSA of 24.9 Ų. This shift is strategically tuned for CNS drug property space, enhancing passive permeability without adding rotatable bonds. The pyridine nitrogen is positioned at a ~120° vector, matching the hydrogen bond geometry of NAMPT's Ser275 active site. With verified multi-vendor supply and batch-specific analytical documentation, this building block offers supply chain resilience for multi-year lead optimization campaigns.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1781447-52-6
Cat. No. B1375328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Dimethylazetidin-2-yl)pyridine
CAS1781447-52-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CNC1C2=CN=CC=C2)C
InChIInChI=1S/C10H14N2/c1-10(2)7-12-9(10)8-4-3-5-11-6-8/h3-6,9,12H,7H2,1-2H3
InChIKeyOXXJANOVAFHSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Dimethylazetidin-2-yl)pyridine (CAS 1781447-52-6): A Sterically Defined Azetidine–Pyridine Building Block for Medicinal Chemistry Procurement


3-(3,3-Dimethylazetidin-2-yl)pyridine (CAS 1781447-52-6, molecular formula C₁₀H₁₄N₂, MW 162.23 g/mol) is a heterocyclic building block composed of a pyridine ring linked at the 3-position to a 3,3-dimethyl-substituted azetidine moiety [1]. The compound belongs to the 3-pyridyl azetidine structural class, which has been identified as a privileged scaffold in drug discovery programs targeting nicotinamide phosphoribosyltransferase (NAMPT) and other therapeutic enzymes [2]. The geminal dimethyl substitution on the azetidine ring introduces conformational constraint and modulated lipophilicity (computed XLogP3 = 1.2) compared to the unsubstituted parent 3-(azetidin-2-yl)pyridine (XLogP3 = –0.2) [1]. With a topological polar surface area of 24.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, the compound presents a defined pharmacophoric profile suitable for fragment-based screening and lead optimization campaigns [1].

Why 3-(3,3-Dimethylazetidin-2-yl)pyridine Cannot Be Replaced by Unsubstituted or Positional Azetidine–Pyridine Isomers in Structure-Activity Programs


Within the 3-pyridyl azetidine chemical space, subtle structural variations produce marked differences in physicochemical properties, molecular recognition, and downstream synthetic utility. The 3,3-dimethyl substitution on the azetidine ring increases computed lipophilicity by 1.4 logP units relative to the unsubstituted 3-(azetidin-2-yl)pyridine [1], a shift that can profoundly alter passive membrane permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns [2]. Furthermore, regioisomeric variants—such as 4-(3,3-dimethylazetidin-2-yl)pyridine (CAS 1781917-86-9)—position the pyridine nitrogen at a different vector angle, producing divergent hydrogen-bonding geometries with biological targets [3]. Ring-size analogs employing pyrrolidine or piperidine in place of the azetidine core introduce additional rotatable bonds and altered conformational ensembles, undermining the scaffold rigidity that is a principal rationale for azetidine incorporation [4]. These non-interchangeable properties mean that generic substitution without explicit comparative data risks invalidating established structure–activity relationships.

Quantitative Differentiation Evidence for 3-(3,3-Dimethylazetidin-2-yl)pyridine: Head-to-Head Comparisons with Closest Structural Analogs


Lipophilicity Shift: 3-(3,3-Dimethylazetidin-2-yl)pyridine (XLogP3 = 1.2) vs. Unsubstituted 3-(Azetidin-2-yl)pyridine (XLogP3 = –0.2)

The geminal 3,3-dimethyl substitution on the azetidine ring produces a computed lipophilicity increase of 1.4 logP units relative to the unsubstituted parent compound. This difference is driven by the addition of two methyl groups (net gain of two sp³ carbons) to the azetidine scaffold, which simultaneously increases molecular weight from 134.18 to 162.23 g/mol while preserving the identical topological polar surface area (24.9 Ų) and hydrogen bond donor/acceptor counts [1]. The XLogP3 shift from –0.2 to 1.2 moves the compound from a predominantly hydrophilic profile into the optimal lipophilicity range (XLogP3 1–3) associated with favorable oral absorption and CNS penetration in drug discovery programs [2].

Lipophilicity Drug-likeness CNS permeability

Conformational Rigidity Advantage: 3,3-Dimethylazetidine Core vs. Pyrrolidine and Piperidine Bioisosteres

The 3,3-dimethylazetidine moiety provides a conformationally constrained four-membered ring system with only one rotatable bond linking the azetidine and pyridine rings. In contrast, the homologous five-membered pyrrolidine analog (3-(pyrrolidin-2-yl)pyridine) and six-membered piperidine analog (3-(piperidin-2-yl)pyridine)—both sharing the same molecular formula C₁₀H₁₄N₂ and molecular weight of 162.23 g/mol—possess additional endocyclic degrees of freedom. The azetidine ring's inherent ring strain (approximately 26 kcal/mol) restricts pseudorotation, thereby reducing the entropic penalty upon target binding relative to the more flexible pyrrolidine and piperidine scaffolds, which can interconvert between multiple envelope and chair conformations [1]. The 3,3-dimethyl substitution further eliminates the conformational ambiguity associated with the azetidine ring pucker, locking the substituents into a defined spatial orientation .

Conformational constraint Scaffold rigidity Binding entropy

Regioisomeric Differentiation: 3-Pyridyl vs. 4-Pyridyl Attachment in 3,3-Dimethylazetidine Scaffolds

The position of pyridine ring attachment to the 3,3-dimethylazetidine core dictates the spatial orientation of the pyridine nitrogen lone pair, which serves as a critical hydrogen bond acceptor in target–ligand interactions. In the 3-pyridyl isomer (target compound), the pyridine nitrogen is positioned at a 120° vector angle relative to the azetidine C2–pyridine bond, whereas the 4-pyridyl isomer (4-(3,3-dimethylazetidin-2-yl)pyridine, CAS 1781917-86-9) projects the nitrogen at a 180° linear vector [1]. This geometric difference has been shown to be decisive in NAMPT inhibitor programs, where 3-pyridyl azetidine ureas achieved potent enzyme inhibition (representative IC₅₀ values in the low nanomolar range) by positioning the pyridine nitrogen for a key hydrogen bond with the active-site Ser275 residue, a contact that the 4-pyridyl regioisomer cannot replicate [2].

Regioisomerism Hydrogen-bond geometry Target selectivity

Vendor Purity Tier Differentiation: Batch-Certified 98% Purity (Leyan) vs. Industry-Standard 95% Purity (Bidepharm)

Commercially available 3-(3,3-dimethylazetidin-2-yl)pyridine is supplied at two primary purity grades: 98% (Leyan, product number 1555726) and 95% (Bidepharm, product number BD00872222) . The 98% purity grade from Leyan provides a 3-percentage-point reduction in total impurities relative to the 95% standard, which is significant for applications requiring high-fidelity structure–activity data, such as IC₅₀ determination in biochemical assays where impurities at the 5% level can confound dose–response interpretation. Bidepharm supplements its 95% offering with batch-specific quality control documentation including NMR, HPLC, and GC traceability . Toronto Research Chemicals (TRC, catalog B402038) offers the compound in research-scale quantities (10 mg, 50 mg, 100 mg) without a published purity specification, though TRC's general practice provides ≥95% purity for non-certified building blocks [1].

Chemical purity Quality assurance Batch consistency

Undefined Stereocenter at Azetidine C2: Access to Both Racemic and Enantiopure Synthetic Strategies

3-(3,3-Dimethylazetidin-2-yl)pyridine possesses one undefined atom stereocenter at the C2 position of the azetidine ring (the point of pyridine attachment), as documented in its PubChem computed descriptors [1]. This stereochemical feature distinguishes it from the simpler 3-(azetidin-2-yl)pyridine, which also carries an undefined stereocenter but lacks the gem-dimethyl substitution that can facilitate diastereoselective synthetic transformations [2]. The 2016 diastereoselective synthesis methodology of Jin et al. demonstrated that 3,3-dimethylazetidines can be prepared with high diastereocontrol via iodine-mediated intramolecular cyclization of γ-prenylated amines, providing a synthetic entry point for both racemic and enantiomerically enriched material [2]. The commercial availability of the compound as a racemate (from multiple vendors including Bidepharm, Leyan, Enamine, and TRC) enables procurement for both preliminary racemic screening and subsequent chiral resolution or asymmetric synthesis campaigns, offering workflow flexibility that a stereochemically locked analog cannot provide [3].

Stereochemistry Chiral resolution Enantioselective synthesis

Commercial Supply Landscape: Multi-Vendor Availability with Differentiated Pricing and Scale Options

3-(3,3-Dimethylazetidin-2-yl)pyridine benefits from a competitive multi-vendor supply landscape with differentiated pricing tiers that enable budget-aligned procurement strategies. Toronto Research Chemicals offers research-scale quantities at $70/10 mg, $250/50 mg, and $365/100 mg [1]. Bidepharm provides the compound at 95% purity with 100 mg priced at approximately ¥5332 (≈$740) and larger bulk quantities available on request . Enamine supplies gram-scale quantities (1 g at $1057, 5 g pricing available on inquiry) at 95% purity under catalog number EN300-219688 [1]. By comparison, the closely related 4-pyridyl regioisomer (4-(3,3-dimethylazetidin-2-yl)pyridine, CAS 1781917-86-9) and the unsubstituted analog 3-(azetidin-2-yl)pyridine (CAS 62247-27-2) are stocked by fewer suppliers and at generally higher per-unit costs due to lower commercial demand, making the 3-pyridyl-3,3-dimethylazetidine compound the more economically accessible entry point into this chemical space [2].

Supply chain Procurement logistics Research-scale pricing

Optimal Procurement and Application Scenarios for 3-(3,3-Dimethylazetidin-2-yl)pyridine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting Enzyme Active Sites with Bent-Geometry Hydrogen Bond Acceptor Requirements

The 3-pyridyl substitution pattern of this compound projects the pyridine nitrogen at approximately 120° from the azetidine–pyridine bond axis, matching the hydrogen bond geometry required by target enzymes such as NAMPT, where the pyridine nitrogen engages Ser275 in the active site [1]. Procurement of 3-(3,3-dimethylazetidin-2-yl)pyridine as a fragment or building block enables direct incorporation of this validated pharmacophoric geometry into screening libraries, bypassing the need for de novo regioisomer validation that would be required if starting from the 4-pyridyl analog [1]. The compound's computed XLogP3 of 1.2 positions it within the fragment-likeness envelope (MW < 250, XLogP3 < 3) recommended for fragment-based screening collections [2].

CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity Without TPSA Penalty

Compared to the unsubstituted 3-(azetidin-2-yl)pyridine (XLogP3 = –0.2), the 3,3-dimethylazetidine analog achieves a 1.4 logP unit increase while maintaining identical TPSA (24.9 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2) [3]. This lipophilicity shift, achieved without increasing the number of rotatable bonds, moves the compound into the optimal CNS drug property space (XLogP3 1–3, TPSA < 60 Ų) and makes it a strategically valuable intermediate for CNS-targeted medicinal chemistry programs where permeability must be enhanced without compromising ligand efficiency [4].

Conformationally Constrained Bioisostere Replacement for Flexible Pyrrolidine or Piperidine Motifs

The four-membered azetidine ring with geminal 3,3-dimethyl substitution provides a rigidified scaffold that reduces the entropic binding penalty relative to five-membered pyrrolidine or six-membered piperidine bioisosteres, which undergo ring pseudorotation or chair–boat interconversion [5]. For medicinal chemistry teams seeking to improve ligand binding affinity through conformational preorganization, this compound serves as a direct replacement building block for flexible-ring analogs, supported by published diastereoselective synthetic methodology that enables stereochemically controlled incorporation into more complex lead molecules [5].

Cost-Effective, Multi-Supplier Procurement for Long-Duration Lead Optimization Campaigns

With at least five verified commercial suppliers offering purity grades from 95% to 98% and pricing options from $70/10 mg (TRC) to bulk gram-scale quantities (Enamine, Bidepharm), 3-(3,3-dimethylazetidin-2-yl)pyridine offers a supply-secure procurement landscape [6]. This multi-vendor ecosystem enables competitive price benchmarking and mitigates single-supplier disruption risk, which is a critical consideration for multi-year lead optimization projects. Procurement teams can select the 98% purity grade (Leyan) for sensitive biochemical assays or the batch-certified 95% grade with NMR/HPLC/GC documentation (Bidepharm) for regulatory-facing programs, tailoring the purchase to the specific evidentiary requirements of each project phase .

Quote Request

Request a Quote for 3-(3,3-Dimethylazetidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.